

2-Ethylcrotonaldehyde safety and handling precautions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethylcrotonaldehyde**

Cat. No.: **B3428050**

[Get Quote](#)

An In-depth Technical Guide to the Safety and Handling of **2-Ethylcrotonaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for **2-Ethylcrotonaldehyde**, a reactive α,β -unsaturated aldehyde. The information is intended for use by trained professionals in a laboratory or drug development setting. Adherence to these guidelines is crucial for minimizing risks associated with the handling and use of this chemical.

Chemical and Physical Properties

2-Ethylcrotonaldehyde is a flammable and toxic liquid. Its properties are summarized in the table below.

Property	Value
CAS Number	19780-25-7 [1]
Molecular Formula	C ₆ H ₁₀ O [1]
Molecular Weight	98.14 g/mol [2]
Appearance	Colorless to straw-colored liquid
Odor	Pungent, suffocating [3]
Boiling Point	59°C at 55 mmHg [4]
Flash Point	31°C [4]
Density	0.86 g/cm ³ [4]

Hazard Identification and Classification

2-Ethylcrotonaldehyde is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard Class	Category	Hazard Statement
Flammable Liquids	3	H226: Flammable liquid and vapour [1] [2] [5]
Acute Toxicity (Dermal)	3	H311: Toxic in contact with skin [1] [2]
Skin Corrosion/Irritation	2	H315: Causes skin irritation [1] [2]
Serious Eye Damage/Eye Irritation	2A	H319: Causes serious eye irritation [1] [2] [5]
Specific Target Organ Toxicity (Single Exposure)	3 (Respiratory tract irritation)	H335: May cause respiratory irritation [1] [2]

GHS Pictograms:

Signal Word: Danger[\[1\]](#)[\[5\]](#)

Toxicological Data

The acute toxicity of **2-Ethylcrotonaldehyde** has been determined through animal studies.

Test Type	Species	Route	Dose	Reference
LD50	Rat	Oral	2600 µL/kg	[1]
LD50	Rabbit	Skin	500 µL/kg	[1]

Experimental Protocols

The following are detailed methodologies for key toxicological assessments, based on OECD guidelines. These protocols are provided as a reference for how the toxicological data for **2-Ethylcrotonaldehyde** would be generated.

Acute Oral Toxicity (LD50) - OECD Guideline 423 (Acute Toxic Class Method)

- Principle: This method involves a stepwise procedure with the use of a small number of animals per step to classify a substance's toxicity. The outcome of each step determines the subsequent dose.[\[3\]](#)
- Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[\[6\]](#)
- Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycles. Standard laboratory diet and drinking water are provided ad libitum, with a fasting period before administration of the test substance.[\[7\]](#)
- Dose Administration: The test substance is administered orally in a single dose via gavage. [\[8\]](#) Dosing is initiated at a predetermined level based on existing data or a sighting study.[\[9\]](#)
- Procedure:

- A group of three animals is dosed at the starting dose level.
- Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[4]
- The outcome of the first step determines the next step:
 - If mortality occurs, the next step uses a lower dose.
 - If no mortality occurs, the next step uses a higher dose.
- Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.[10]
- Pathology: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[4]

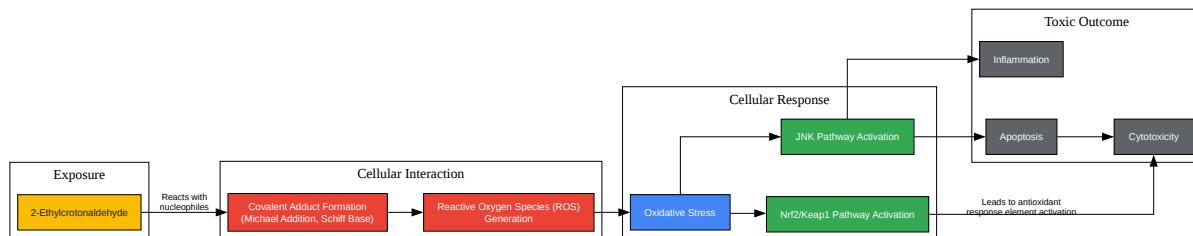
Acute Dermal Toxicity (LD50) - OECD Guideline 402

- Principle: This method assesses the potential hazard from short-term dermal exposure to a substance.[11]
- Test Animals: Healthy young adult albino rabbits are the preferred species.[12]
- Preparation of Animals: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals.[12]
- Dose Administration: The test substance is applied uniformly over a shaved area of approximately 10% of the body surface area and held in contact with the skin with a porous gauze dressing for 24 hours.[13]
- Procedure:
 - A single dose is applied to a group of animals.
 - Animals are observed for at least 14 days for signs of toxicity and mortality.[13]

- Observations: Similar to the oral toxicity study, animals are observed for a range of clinical signs. The application site is also examined for erythema and edema.
- Pathology: All animals undergo a gross necropsy at the end of the study.[13]

Acute Skin Irritation - OECD Guideline 404

- Principle: This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.[14]
- Test Animals: Albino rabbits are typically used.[15]
- Procedure:
 - A small area of the animal's back is clipped free of fur.
 - 0.5 mL of the test substance is applied to the clipped skin and covered with a gauze patch.
 - The patch is removed after a 4-hour exposure period.
 - The skin is observed and graded for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
- Classification: The substance is classified as an irritant based on the severity and persistence of the observed skin reactions.


Acute Eye Irritation - OECD Guideline 405

- Principle: This test assesses the potential of a substance to cause reversible or irreversible damage to the eye.[16]
- Test Animals: Healthy young adult albino rabbits are used.[16]
- Procedure:
 - A single dose of 0.1 mL of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[17]
 - The eyes are examined at 1, 24, 48, and 72 hours after instillation.[18]

- Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are graded according to a standardized scoring system.
- Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.[18]

Signaling Pathways of Toxicity for α,β -Unsaturated Aldehydes

As an α,β -unsaturated aldehyde, **2-Ethylcrotonaldehyde** is expected to exert its toxicity through mechanisms common to this class of compounds. These aldehydes are reactive electrophiles that can readily form covalent adducts with biological nucleophiles such as proteins and DNA.[19] This can lead to cellular dysfunction, oxidative stress, and activation of stress-response signaling pathways.

[Click to download full resolution via product page](#)

Caption: Generalized signaling pathway for α,β -unsaturated aldehyde toxicity.

Safe Handling and Storage Engineering Controls

- Work with **2-Ethylcrotonaldehyde** should be conducted in a well-ventilated area, preferably in a chemical fume hood.[20]
- Use explosion-proof electrical, ventilating, and lighting equipment.[1][5]
- Ensure that eyewash stations and safety showers are in close proximity to the workstation. [21][22]

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles and a face shield.[14][23]
- Skin Protection:
 - Wear chemical-resistant gloves (e.g., nitrile, neoprene).[14][24]
 - Wear a flame-retardant lab coat, long pants, and closed-toe shoes.[22][25]
 - A chemical-resistant apron is recommended when handling larger quantities.[14]
- Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[14][26]

Handling Procedures

- Avoid contact with skin, eyes, and clothing.[22]
- Avoid breathing vapors or mist.[22]
- Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[1][5][27]
- Ground and bond containers and receiving equipment to prevent static discharge.[1][27]
- Use non-sparking tools.[1][5]
- Wash hands thoroughly after handling.[5]

Storage

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[21][27]
- Store away from incompatible materials such as oxidizing agents.[21]
- Store in a flammables-area cabinet.[21]

Emergency Procedures

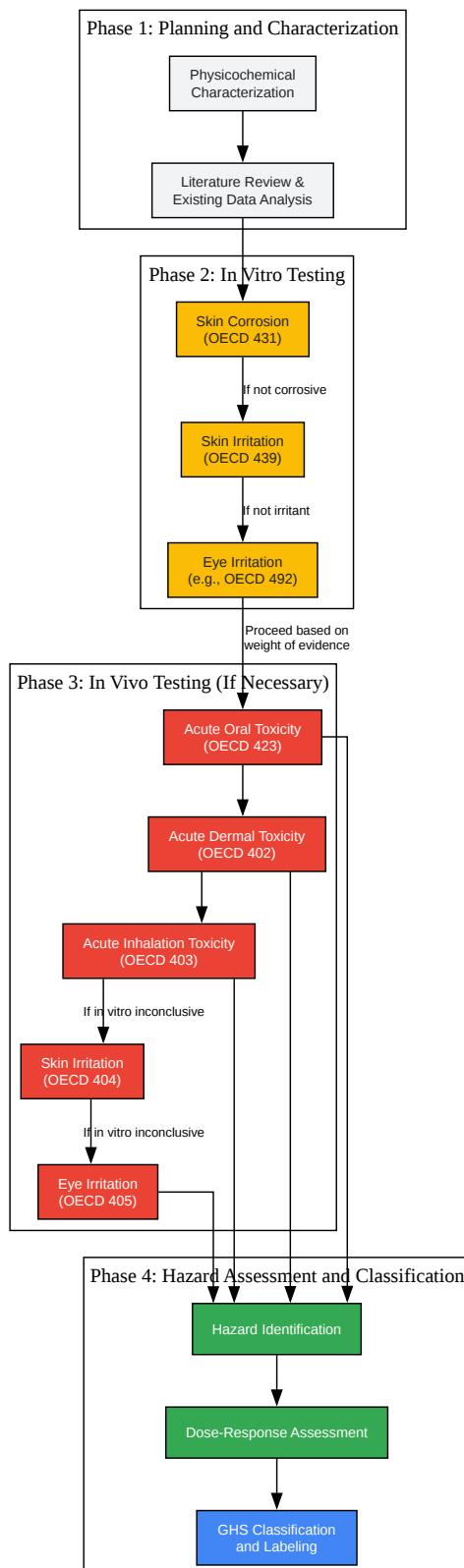
First Aid Measures

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[20]
- Skin Contact: Immediately wash skin with soap and water. Remove contaminated clothing and shoes. Seek immediate medical attention.[20][28]
- Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[20]
- Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[20]

Fire-Fighting Measures

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[27]
- Specific Hazards: Flammable liquid and vapor. Vapors may travel to a source of ignition and flash back.[3] Combustion may produce toxic gases such as carbon monoxide and carbon dioxide.[3]
- Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[20]

Accidental Release Measures


- Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.[27]

- Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[27]
- Methods for Cleaning Up: Absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.[20]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Workflow for Safety Assessment

[Click to download full resolution via product page](#)

Caption: A tiered experimental workflow for the safety assessment of a chemical like **2-Ethylcrotonaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Reactive oxygen species and alpha,beta-unsaturated aldehydes as second messengers in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. x-cellr8.com [x-cellr8.com]
- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 11. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. nucro-technics.com [nucro-technics.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. oecd.org [oecd.org]

- 19. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 21. Biogenic Aldehyde-Mediated Mechanisms of Toxicity in Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dep.nj.gov [dep.nj.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]
- 25. tandfonline.com [tandfonline.com]
- 26. siesascs.edu.in [siesascscs.edu.in]
- 27. ceuaics.ufba.br [ceuaics.ufba.br]
- 28. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Ethylcrotonaldehyde safety and handling precautions]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3428050#2-ethylcrotonaldehyde-safety-and-handling-precautions\]](https://www.benchchem.com/product/b3428050#2-ethylcrotonaldehyde-safety-and-handling-precautions)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com